![molecular formula C22H18N4O3 B2499604 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide CAS No. 1326834-09-6](/img/structure/B2499604.png)
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds to 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide has been explored in several studies. In one study, novel hybrids with a similar acetamide unit were prepared through a one-pot multi-component reaction, indicating the potential for efficient synthesis methods for such compounds . Another study developed a simple and efficient method to synthesize derivatives of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide, which could be relevant for the synthesis of the compound . These methods typically involve the use of acid chlorides and other reagents to construct the oxadiazole ring, which is a key feature of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been confirmed using various spectroscopic methods, including NMR and mass analyses . X-ray crystallography has also been employed to confirm the structure of new compounds resulting from the oxidation of similar acetamides . These techniques are crucial for verifying the molecular structure of the synthesized compounds and ensuring their purity and identity.
Chemical Reactions Analysis
Chemical oxidation of related 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied, revealing that different oxidants and reaction conditions can lead to a variety of products . This suggests that the target compound may also undergo diverse reactions under oxidative conditions, which could be useful for further functionalization or for understanding its stability and reactivity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide are not detailed in the provided papers, related compounds have been synthesized and characterized, which provides a basis for inferring properties . For instance, antimicrobial and hemolytic activities have been screened for a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, indicating that the target compound may also exhibit biological activity . The spectral characterization of these compounds provides insights into their potential physical properties, such as solubility and stability.
科学的研究の応用
Synthesis and Characterization
- 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, including the compound , have been synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide. These compounds were characterized using NMR and mass analyses, indicating a focused approach in synthetic organic chemistry (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).
Antimicrobial Activity
- Derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, similar in structure to the subject compound, have been synthesized and tested for antimicrobial activity against bacteria, mold, and yeast. These findings suggest potential antimicrobial applications for similar oxadiazole compounds (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Pharmacological Evaluation
- Certain 1,3,4-oxadiazole derivatives have been designed and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, indicating potential applications in cancer therapy, particularly for lung cancer (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Hemolytic Activity
- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, similar in structural framework to the compound , have been synthesized and screened for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activity against selected microbial species, suggesting potential biological applications (Gul et al., 2017).
Antibacterial Study
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for antibacterial activity. This research provides insight into the potential antibacterial applications of similar oxadiazole compounds (Khalid et al., 2016).
Anticancer Agents
- Research has been conducted on 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying them as potential apoptosis inducers and anticancer agents. This highlights the potential application of oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Synthesis and Anticancer Activity
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity. This research provides a foundation for exploring the anticancer potential of similar oxadiazole derivatives (Ravinaik et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-5-7-16(12-15)21-24-22(29-25-21)17-10-11-20(28)26(13-17)14-19(27)23-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARCRNRFFSPBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)
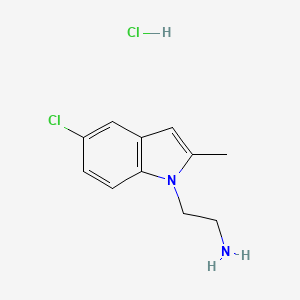
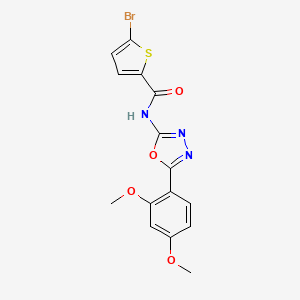
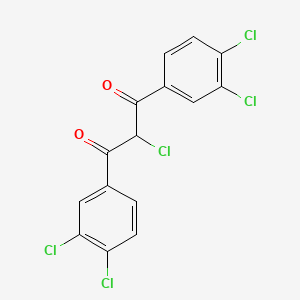
![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)
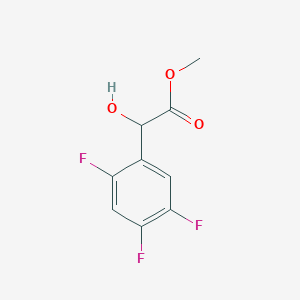
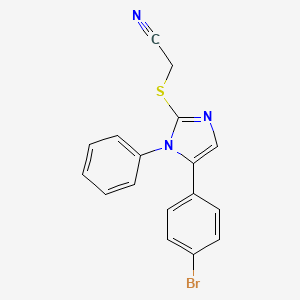
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2499536.png)
![3-benzyl-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2499537.png)
![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


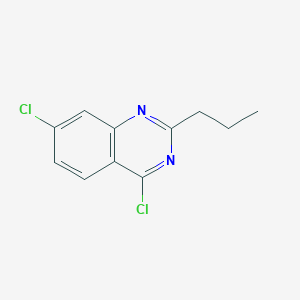
![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)